REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([NH:10][S:11]([CH3:14])(=[O:13])=[O:12])=[CH:6][CH:5]=1)([O-])=O.[H][H]>[Pd].O1CCCC1>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([NH:10][S:11]([CH3:14])(=[O:13])=[O:12])=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
111.4 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)NS(=O)(=O)C
|
Name
|
|
Quantity
|
11.1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The resulting suspension was stirred for an additional 45 min at 25° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered through Celite
|
Type
|
WASH
|
Details
|
the Celite was washed with tetrahydrofuran (3×100 mL)
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrate and washings were concentrated in vacuo to approximately 300 mL volume and heptane (500 mL)
|
Type
|
ADDITION
|
Details
|
was added dropwise via addition funnel over 45 min at 25° C. with vigorous stirring
|
Duration
|
45 min
|
Type
|
FILTRATION
|
Details
|
was filtered through medium paper
|
Type
|
WASH
|
Details
|
The collected solid was washed with heptane (1×150 mL)
|
Type
|
CUSTOM
|
Details
|
was air-dried
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)NS(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.49 mol | |
AMOUNT: MASS | 90.7 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |